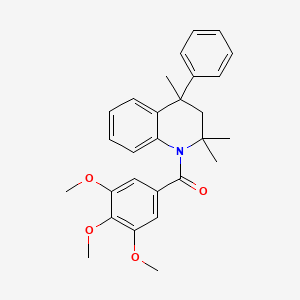
2,2,4-trimethyl-4-phenyl-1-(3,4,5-trimethoxybenzoyl)-1,2,3,4-tetrahydroquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,4-trimethyl-4-phenyl-1-(3,4,5-trimethoxybenzoyl)-1,2,3,4-tetrahydroquinoline, also known as TMBQ, is a compound that has gained significant attention in scientific research. TMBQ is a tetrahydroquinoline derivative that has shown potential in various applications, including as a fluorescent probe, a photosensitizer, and a therapeutic agent. In
Mecanismo De Acción
The mechanism of action of 2,2,4-trimethyl-4-phenyl-1-(3,4,5-trimethoxybenzoyl)-1,2,3,4-tetrahydroquinoline is complex and not fully understood. This compound has been shown to interact with various proteins and enzymes in the body, including copper-binding proteins and enzymes involved in the production of reactive oxygen species. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. The exact mechanism by which this compound exerts its effects is still under investigation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. This compound has been shown to bind to copper ions, which can lead to the formation of reactive oxygen species and oxidative stress. This compound has also been shown to induce apoptosis in cancer cells, which can lead to the death of cancer cells. Additionally, this compound has been shown to have neuroprotective effects, which may make it a useful therapeutic agent for the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 2,2,4-trimethyl-4-phenyl-1-(3,4,5-trimethoxybenzoyl)-1,2,3,4-tetrahydroquinoline is its ease of synthesis and high yield. This compound is also relatively stable and can be stored for extended periods without significant degradation. However, one of the limitations of this compound is its potential toxicity. This compound has been shown to induce oxidative stress and apoptosis in cells, which may limit its use in some applications.
Direcciones Futuras
There are several future directions for the study of 2,2,4-trimethyl-4-phenyl-1-(3,4,5-trimethoxybenzoyl)-1,2,3,4-tetrahydroquinoline. One area of research is the development of this compound derivatives with improved properties, such as increased selectivity for specific metal ions or enhanced therapeutic efficacy. Another area of research is the investigation of the mechanism of action of this compound, which may provide insights into its potential therapeutic applications. Additionally, the use of this compound as a photosensitizer for photodynamic therapy is an area of active research, and further studies are needed to optimize its use in this application.
Conclusion:
In conclusion, this compound is a compound that has shown significant potential in various scientific research fields. This compound has been studied for its applications as a fluorescent probe, a photosensitizer, and a therapeutic agent. The synthesis of this compound is relatively straightforward, and the compound has several advantages, including its stability and ease of storage. However, this compound also has limitations, including its potential toxicity. Further research is needed to optimize the use of this compound in various applications and to better understand its mechanism of action.
Métodos De Síntesis
The synthesis of 2,2,4-trimethyl-4-phenyl-1-(3,4,5-trimethoxybenzoyl)-1,2,3,4-tetrahydroquinoline involves the condensation of 3,4,5-trimethoxybenzoyl chloride with 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline in the presence of a base. The resulting compound is then oxidized with potassium permanganate to yield this compound. The synthesis of this compound is relatively straightforward and can be achieved in a few steps with high yields.
Aplicaciones Científicas De Investigación
2,2,4-trimethyl-4-phenyl-1-(3,4,5-trimethoxybenzoyl)-1,2,3,4-tetrahydroquinoline has been extensively studied for its potential applications in various scientific research fields. One of the most significant applications of this compound is as a fluorescent probe for the detection of metal ions. This compound has been shown to selectively bind to copper ions, making it a useful tool for the detection and quantification of copper ions in biological samples. This compound has also been investigated as a photosensitizer for photodynamic therapy, a treatment that uses light to activate a photosensitizer to kill cancer cells. Additionally, this compound has been studied for its potential as a therapeutic agent for the treatment of neurodegenerative diseases.
Propiedades
IUPAC Name |
(3,4,5-trimethoxyphenyl)-(2,2,4-trimethyl-4-phenyl-3H-quinolin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31NO4/c1-27(2)18-28(3,20-12-8-7-9-13-20)21-14-10-11-15-22(21)29(27)26(30)19-16-23(31-4)25(33-6)24(17-19)32-5/h7-17H,18H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALHVUADEUYNWHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C2=CC=CC=C2N1C(=O)C3=CC(=C(C(=C3)OC)OC)OC)(C)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

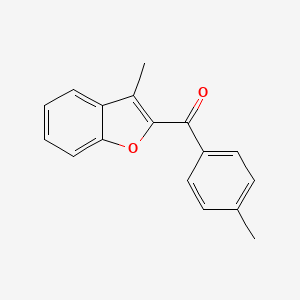
![5-{4-[(2-chlorobenzyl)oxy]-3-ethoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5208585.png)
![N-(3,4-dichlorophenyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea](/img/structure/B5208587.png)
![7-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5208593.png)
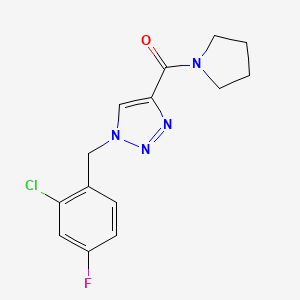
![N-(3,4-difluorophenyl)-1-[4-(1H-tetrazol-1-ylmethyl)benzoyl]-3-piperidinamine](/img/structure/B5208604.png)



![N-1,3-benzodioxol-5-yl-3-chloro-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5208635.png)
![N-(1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinolin-6-yl)-3-methylbutanamide](/img/structure/B5208645.png)
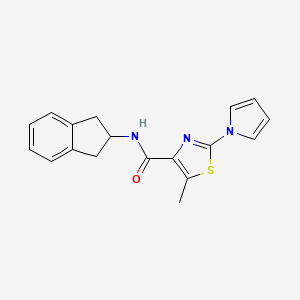
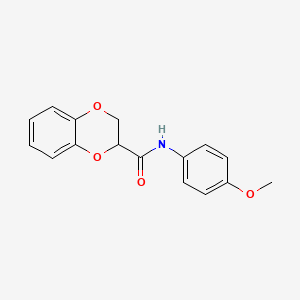
![bis[2-(4-chlorophenyl)-2-oxoethyl] 4-cyclohexene-1,2-dicarboxylate](/img/structure/B5208673.png)